(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
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Description
(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.378. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds have been known to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Given the broad range of activities exhibited by imidazole-containing compounds, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Imidazole-containing compounds have been known to exhibit a broad range of biological activities, suggesting that the effects could be diverse depending on the specific targets and pathways involved .
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-methoxy-2-methylindazol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-22-18(26-2)13-8-7-12(11-15(13)21-22)17(25)24-10-9-23-16-6-4-3-5-14(16)20-19(23)24/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXXIVCUFFNQAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN4C3=NC5=CC=CC=C54)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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